molecular formula C13H14 B101796 2,3,4,9-Tetrahydro-1H-fluorene CAS No. 17057-95-3

2,3,4,9-Tetrahydro-1H-fluorene

Cat. No. B101796
Key on ui cas rn: 17057-95-3
M. Wt: 170.25 g/mol
InChI Key: WZJLGICGNMAUFC-UHFFFAOYSA-N
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Patent
US05670680

Procedure details

Fluorene (100 g, 0.6 mole) was dissolved in a mixture of 600 ml tetrahydrofuran (THF) and 600 ml ethylenediamine (1:1 by volume). The fluorene solution was degassed with nitrogen and cooled to 0° C. 4.25 equivalents of lithium metal (17.7 g, 2.55 mole) were added in 2 g portions every 10 minutes and the reaction temperature was maintained at 10° C. The reaction mixture was warmed to room temperature. The reaction mixture was then quenched with degassed water; the separated organic phase was extracted with a mixture of aqueous NaCl (300 ml) and cyclohexane (500 ml). The organic phase was washed with aqueous NaCl (300 ml), the water phase was removed, and the cyclohexane was stripped from the solution leaving 95 g (0.56 moles) of tetrahydrofluorene (93% yield). 9-trimethylsilyl-1,2,3,4-tetrahydro-9H-fluorene. 1,2,3,4-tetrahydro-9H-fluorene (50 grams (g), 0.294 mol) was dissolved in 1 liter (L) of anhydrous THF and cooled to -78 ° C. To this solution 123 ml (0.307 mol) of n-BuLi (2.5M solution in hexane) was added via syringe within 25 minutes (min). The reaction mixture was stirred for few minutes at -78° C. until the lithium salt precipitated from the solution. After precipitation, the cold bath was removed and the reaction mixture was and stirred for 2 hours (hr) at room temperature. The flask was cooled to -78° C. and 40 ml (34.24 g, 0.315 mol) of trimethylsilyl chloride (TMSCI) was added through syringe within 1 hr. After addition was completed the reaction mixture was stirred for 3 hr at -78 ° C. and then it was slowly warmed up to room temperature and stirred overnight. THF solvent was removed in vacuum and the residue was extracted with 150 ml of hexane. The hexane solution was filtered to another flask and hexane was removed leaving 70.39 g of 9-trimethylsilyl-1,2,3,4-tetrahydro-9H-fluorene (about 95% pure). Yield 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li]>O1CCCC1.C(N)CN>[CH2:10]1[C:11]2[CH2:12][C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH2:7][CH2:8][CH2:9]1 |^1:13|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(CN)N
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The fluorene solution was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained at 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with degassed water
EXTRACTION
Type
EXTRACTION
Details
the separated organic phase was extracted with a mixture of aqueous NaCl (300 ml) and cyclohexane (500 ml)
WASH
Type
WASH
Details
The organic phase was washed with aqueous NaCl (300 ml)
CUSTOM
Type
CUSTOM
Details
the water phase was removed

Outcomes

Product
Name
Type
product
Smiles
C1CCCC=2C3=CC=CC=C3CC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.56 mol
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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